N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

Catalog No.
S007532
CAS No.
82692-88-4
M.F
C₁₁H₁₆NNaO₆S
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline s...

CAS Number

82692-88-4

Product Name

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt

IUPAC Name

sodium;3-(3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonate

Molecular Formula

C₁₁H₁₆NNaO₆S

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C11H17NO6S.Na/c1-17-10-3-8(4-11(5-10)18-2)12-6-9(13)7-19(14,15)16;/h3-5,9,12-13H,6-7H2,1-2H3,(H,14,15,16);/q;+1/p-1

InChI Key

SVLRFMQGKVFRTB-UHFFFAOYSA-M

SMILES

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]

Canonical SMILES

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]

Isomeric SMILES

COC1=CC(=CC(=C1)NCC(CS(=O)(=O)[O-])O)OC.[Na+]

Description

HDAOS is a novel Trinder//'s reagent, which is a highly water-soluble aniline derivative; are widely used in diagnostic tests and biochemical tests.
  • Fluorescent Labeling: Due to its chemical structure, HDAOS possesses fluorescent properties. Research suggests HDAOS can be employed as a labeling agent for biomolecules like proteins and enzymes []. The negatively charged sulfate group (SO3) enhances its water solubility, while the aromatic amine moiety (3,5-dimethoxyaniline) provides the fluorescent signal. This combination allows HDAOS to bind to biomolecules and emit light when excited, enabling researchers to track and visualize their behavior within cells or biological samples [].

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt is a sodium salt derivative of an amine compound. Its molecular formula is C₁₁H₁₆NNaO₆S, and it features a sulfonic acid group that enhances its solubility in water. The compound is characterized by the presence of two methoxy groups and a hydroxypropyl group, which contribute to its unique properties and potential applications in various chemical and biological processes .

  • Metal chelation: The amine and sulfonate groups could potentially chelate metal ions, affecting their activity or solubility.
  • Chromogenic properties: The aromatic ring structure might allow HDAOS to interact with light, potentially making it useful as a colorimetric indicator.
Typical for amines and sulfonates. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Sulfonation: The presence of the sulfonic acid moiety allows for further reactions involving sulfonation.
  • Esterification: The hydroxy group can react with carboxylic acids to form esters.

These reactions are significant for modifying the compound for specific applications or enhancing its efficacy in biological systems.

Research indicates that N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt exhibits various biological activities. It has been studied for its potential roles as:

  • Antioxidant: The compound may help in scavenging free radicals.
  • Anticancer Agent: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Agent: It may possess properties that reduce inflammation, making it a candidate for therapeutic applications .

The synthesis of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt typically involves several steps:

  • Starting Materials: The synthesis begins with 3,5-dimethoxyaniline as the primary amine source.
  • Alkylation: The amine undergoes alkylation with a suitable sulfonating agent to introduce the hydroxypropyl group.
  • Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

This multi-step process allows for the precise control of the chemical structure and purity of the final product.

N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt has several applications across different fields:

  • Biochemical Research: Used as a reagent in various biochemical assays.
  • Pharmaceutical Development: Investigated for its potential therapeutic effects against cancer and inflammation.
  • Dye Industry: Its structural characteristics make it suitable for use in dye formulations due to its chromogenic properties .

Interaction studies involving N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt often focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For example:

  • Protein Binding: Investigations into how well this compound binds to proteins can provide insights into its bioavailability and efficacy.
  • Cellular Uptake: Studies on how effectively cells absorb this compound can inform on its potential therapeutic uses .

Several compounds share structural similarities with N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt. Here are some notable examples:

The uniqueness of N-(2-Hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt lies in its specific combination of functional groups that enhance both solubility and biological activity compared to these similar compounds.

Dates

Last modified: 09-12-2023

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